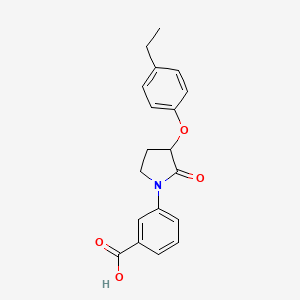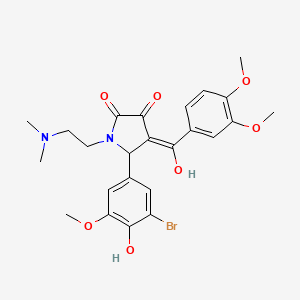
Quinoline-5,8-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline-5,8-dithiol is a heterocyclic compound containing a quinoline ring substituted with two thiol groups at the 5 and 8 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-5,8-dithiol typically involves the introduction of thiol groups into a pre-formed quinoline ring. One common method is the reaction of quinoline derivatives with thiolating agents under controlled conditions. For example, quinoline can be reacted with thiourea and hydrogen peroxide to introduce thiol groups at specific positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline-5,8-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form quinoline-5,8-dithiolates.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Dithiolates.
Substitution: Alkylated or arylated quinoline derivatives.
Aplicaciones Científicas De Investigación
Quinoline-5,8-dithiol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of quinoline-5,8-dithiol involves its ability to interact with various molecular targets through its thiol groups. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways. The thiol groups can form covalent bonds with metal ions and other electrophilic centers, making this compound a versatile compound in biochemical applications .
Comparación Con Compuestos Similares
Quinoline-5,8-dithiol can be compared with other similar compounds, such as:
Quinoline-2-thiol: Contains a single thiol group at the 2 position.
Quinoline-8-thiol: Contains a single thiol group at the 8 position.
Quinoline-5,7-dithiol: Contains thiol groups at the 5 and 7 positions.
Uniqueness
This compound is unique due to the specific positioning of its thiol groups, which can influence its reactivity and interactions with other molecules. This unique structure allows it to participate in a broader range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
39103-20-3 |
|---|---|
Fórmula molecular |
C9H7NS2 |
Peso molecular |
193.3 g/mol |
Nombre IUPAC |
quinoline-5,8-dithiol |
InChI |
InChI=1S/C9H7NS2/c11-7-3-4-8(12)9-6(7)2-1-5-10-9/h1-5,11-12H |
Clave InChI |
XVLHZKCBHCASPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




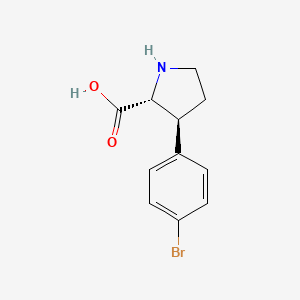

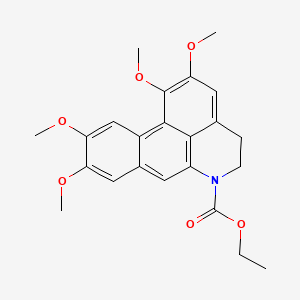
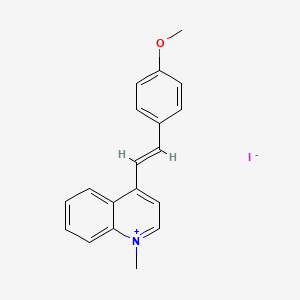
![(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)
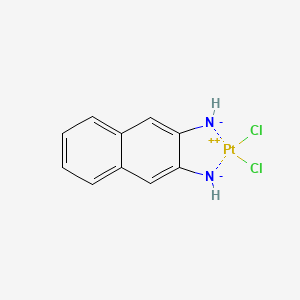
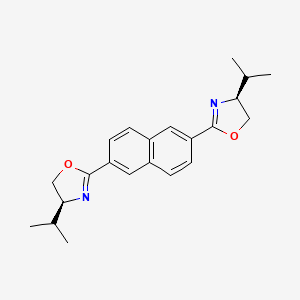

![3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889388.png)

